molecular formula C19H21BrN4O B2548004 2-(4-Bromophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 2034314-39-9

2-(4-Bromophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2548004
CAS No.: 2034314-39-9
M. Wt: 401.308
InChI Key: FXTYKMMJWBRGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound characterized by the presence of a bromophenyl group, a cyclopropylpyridazinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a halogenation reaction to introduce the bromine atom.

    Cyclopropylpyridazinyl Group Introduction: The cyclopropylpyridazinyl group is synthesized separately through a series of reactions involving cyclopropylamine and pyridazine derivatives.

    Piperazinyl Group Attachment: The piperazinyl group is introduced through a nucleophilic substitution reaction with the bromophenyl intermediate.

    Final Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the cyclopropylpyridazinyl group under specific conditions, such as the use of a palladium catalyst and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

2-(4-Bromophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in the study of receptor-ligand interactions and enzyme inhibition.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone
  • 2-(4-Fluorophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone
  • 2-(4-Methylphenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone

Uniqueness

2-(4-Bromophenyl)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can enhance the compound’s binding affinity to certain receptors or enzymes, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

2-(4-bromophenyl)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O/c20-16-5-1-14(2-6-16)13-19(25)24-11-9-23(10-12-24)18-8-7-17(21-22-18)15-3-4-15/h1-2,5-8,15H,3-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTYKMMJWBRGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.